![molecular formula C17H21ClN2O4 B5638821 (3aS*,6aS*)-2-[(5-chloro-2-furyl)methyl]-5-(cyclobutylcarbonyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5638821.png)
(3aS*,6aS*)-2-[(5-chloro-2-furyl)methyl]-5-(cyclobutylcarbonyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid
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Overview
Description
Synthesis Analysis
The synthesis of pyrrolidin-2-ones and their derivatives, which share structural similarities with the compound , involves introducing various substituents into the pyrrolidin-2-one nucleus. This is important for creating new medicinal molecules with enhanced biological activity. For instance, the reaction of methyl ester of furyl-2-carbonylpyruvic acid with a mixture of aromatic aldehyde and amino alcohols when heated in dioxane leads to the formation of similar compounds. These synthesis pathways highlight the complexity and the possibilities for synthesizing related compounds (Rubtsova et al., 2020).
Molecular Structure Analysis
The molecular structure of related compounds is confirmed through techniques such as 1H NMR spectroscopy and IR spectrometry. These techniques reveal the presence of specific functional groups and the structural framework of the molecule, including stretching vibrations of alcoholic hydroxyl groups, enol hydroxyl, amide, and ketone groups. The presence of chiral centers and their influence on the NMR spectral signals is also significant in determining the stereochemistry of the compound (Rubtsova et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving the compound or its derivatives, such as oxidative rearrangement, are essential for modifying its structure and potentially enhancing its chemical properties. For example, the addition/oxidative rearrangement of 3-furfurals and 3-furyl imines demonstrates new approaches to synthesizing substituted furans and pyrroles, highlighting the compound's reactive versatility (Kelly et al., 2008).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior under different conditions. The crystal structure analysis of related molecules, as determined by X-ray diffraction, reveals insights into the molecular conformation and intermolecular interactions, which are critical for predicting the compound's physical behavior and stability (Quiroga et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity with different reagents, stability under various conditions, and the potential for undergoing a range of chemical transformations, are essential for exploiting the compound's utility in synthetic applications. Studies on the reactivity of similar compounds with organometallic reagents and their subsequent oxidative rearrangement provide valuable insights into the chemical properties and potential applications of the compound (Kelly et al., 2008).
properties
IUPAC Name |
(3aS,6aS)-2-[(5-chlorofuran-2-yl)methyl]-5-(cyclobutanecarbonyl)-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O4/c18-14-5-4-13(24-14)8-19-6-12-7-20(15(21)11-2-1-3-11)10-17(12,9-19)16(22)23/h4-5,11-12H,1-3,6-10H2,(H,22,23)/t12-,17-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGSOWWUUEGYIHM-SJCJKPOMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CC3CN(CC3(C2)C(=O)O)CC4=CC=C(O4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)C(=O)N2C[C@@H]3CN(C[C@@]3(C2)C(=O)O)CC4=CC=C(O4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3aS,6aS)-2-[(5-chlorofuran-2-yl)methyl]-5-(cyclobutanecarbonyl)-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid |
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